Technical Guide: Natural Sources & Isolation of Acacetin 7-rhamnosyl-galacturonide
Technical Guide: Natural Sources & Isolation of Acacetin 7-rhamnosyl-galacturonide
This guide provides an in-depth technical analysis of Acacetin 7-rhamnosyl-galacturonide, clarifying its specific botanical distribution and distinguishing it from its prolific structural analogs in the Asteraceae family.
Executive Summary & Chemical Distinction
Acacetin 7-rhamnosyl-galacturonide is a rare flavone diglycoside often confused with the ubiquitous Linarin (Acacetin 7-O-rutinoside) found in the Asteraceae family. While Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a dominant aglycone in genera such as Cirsium, Chrysanthemum, and Saussurea, the specific 7-O-rhamnosyl-galacturonide moiety is chemotaxonomically distinct.
Research confirms the primary natural source of the specific galacturonide form is the liverwort Reboulia hemispherica (Marchantiophyta) and certain Rutaceae species (Fortunella japonica). In Asteraceae, the dominant analog is the 7-O-rutinoside (Linarin) or 7-O-glucuronide .
This guide details the chemical profile of the target compound, its known and potential sources within Asteraceae (as minor constituents or analogs), and a rigorous isolation protocol suitable for separating these closely related glycosides.
Chemical Profile & Structural Identification[1][2][3][4][5][6]
The precise identification of the sugar moiety is critical for drug development, as the galacturonic acid moiety confers different solubility and pharmacokinetic properties compared to neutral sugars like glucose.
| Feature | Target: Acacetin 7-rhamnosyl-galacturonide | Common Analog: Linarin (Acacetin 7-rutinoside) |
| Aglycone | Acacetin (4'-O-methylapigenin) | Acacetin (4'-O-methylapigenin) |
| Position 7 | Galacturonic Acid (Sugar Acid) | Glucose (Neutral Sugar) |
| Terminal Sugar | Rhamnose | Rhamnose |
| Linkage | Typically 1→2 or 1→6 | Rutinoside (Rhamnose 1→6 Glucose) |
| Molecular Weight | ~608.5 g/mol (Acidic) | 592.55 g/mol (Neutral) |
| Solubility | pH-dependent (Acidic function) | Water/Alcohol soluble |
| Key MS Fragment | m/z 176 (Glucuronic/Galacturonic acid loss) | m/z 162 (Glucose loss) |
Structural Visualization
The following diagram illustrates the structural relationship and the critical differentiation point at the C-7 position.[1]
[2][7]
Botanical Sources in Asteraceae
While the galacturonide is rare, the following Asteraceae genera are rich in Acacetin glycosides and are the most probable candidates for isolation of the target or its functional analogs.
A. Primary Genera (High Probability of Analogs)
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Cirsium spp. (Thistles)
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Species: C. japonicum, C. setosum.
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Profile: Rich in Linarin and Pectolinarin . C. japonicum is a primary industrial source for Acacetin glycosides.
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Relevance: High abundance of the aglycone makes it a candidate for bio-engineering or minor metabolite screening.
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Chrysanthemum spp. [2]
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Species: C. morifolium, C. indicum.
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Profile: Contains Acacetin 7-O-glucoside (Tilianin) and Linarin.
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Chemotaxonomy: The presence of flavone 7-O-glucuronides (e.g., Apigenin 7-glucuronide) in this genus suggests the enzymatic machinery for uronic acid glycosylation exists, potentially allowing for the formation of the galacturonide trace.
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Saussurea spp.
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Species: S. involucrata (Snow Lotus).
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Profile: Known for bioactive flavonoids including Acacetin 7-rutinoside.[2]
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Artemisia spp.
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Species: A. annua, A. afra.
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Profile: Diverse flavone profile; Acacetin polymethoxylated derivatives are common.
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B. Confirmed Non-Asteraceae Sources (For Reference)
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Reboulia hemispherica (Liverwort): The definitive source where Acacetin 7-O-rhamnosyl-galacturonide was first fully characterized [1].
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Fortunella japonica (Kumquat, Rutaceae): Contains Acacetin 7-[rhamnosyl-(1->2)-galacturonide] [2].[3]
Extraction & Isolation Methodology
To isolate the specific galacturonide (acidic glycoside) from the abundant rutinoside (neutral glycoside), a pH-modulated extraction protocol is required.
Phase 1: Selective Extraction
Principle: Use the acidic nature of the galacturonic acid moiety to separate it from neutral glycosides (Linarin).
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Raw Material: Air-dried aerial parts of Cirsium or Chrysanthemum (1 kg).
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Defatting: Macerate with n-Hexane (3 x 2L) for 24h to remove lipids/chlorophyll. Discard hexane.
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Extraction: Extract residue with 70% Methanol (aq) (3 x 2L) under reflux (60°C).
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Concentration: Evaporate MeOH to obtain the crude aqueous extract.
Phase 2: pH-Dependent Fractionation (Critical Step)
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Step A (Neutral Fraction): Adjust aqueous extract to pH 6.0 . Partition with Ethyl Acetate (EtOAc) .
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Result: The EtOAc phase contains aglycones (Acacetin) and some neutral mono-glycosides.
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Step B (Acidic Fraction): Acidify the remaining aqueous phase to pH 2.5 - 3.0 using HCl. Partition with n-Butanol (n-BuOH) .
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Result: The n-BuOH phase will concentrate the Acacetin 7-rhamnosyl-galacturonide (protonated form) and other flavonoid glucuronides/galacturonides. Neutral glycosides like Linarin may partition here but can be separated later.
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Phase 3: Chromatographic Purification
Workflow Visualization:
Phase 4: Analytical Validation (HPLC-DAD-MS)
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Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
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Mobile Phase:
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A: 0.1% Formic Acid in Water.
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B: Acetonitrile.
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Gradient: 10-40% B over 30 min.
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Detection: 330 nm (Band I of Flavones).
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MS Criteria for Target:
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Precursor Ion: m/z ~607 [M-H]⁻.
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MS² Fragment: m/z 431 [M-H-176]⁻ (Loss of Galacturonic acid? No, usually loss of terminal rhamnose first).
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Correction: Rhamnose (146 Da) is terminal. Galacturonic acid (176 Da) is internal.
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Fragmentation Path: 607 -> 461 (Loss of Rhamnose) -> 283 (Loss of Galacturonic acid + Aglycone).
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References
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Markham, K. R., et al. (1972). "Acacetin 7-O-rhamnosyl-galacturonide from Reboulia hemispherica."[4][5] Phytochemistry, 11(9), 2875-2878. Link
- Wang, Y., et al. (2018). "Chemical constituents from the fruits of Fortunella japonica.
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Mottaghipisheh, J., et al. (2021). "Linarin, a Glycosylated Flavone, in Asteraceae Species: A Comprehensive Review."[2] Frontiers in Pharmacology. Link
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Noh, H. J., et al. (2016). "Isolation of Acacetin from Calea urticifolia with Inhibitory Properties against Human Monoamine Oxidase." Journal of Natural Products, 79(12). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acacetin 7-[rhamnosyl-(1->2)-galacturonide] | 38722-95-1 | MOLNOVA [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
